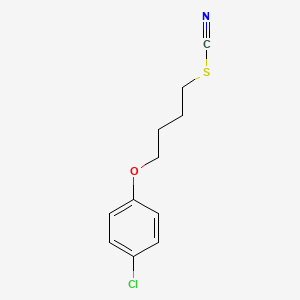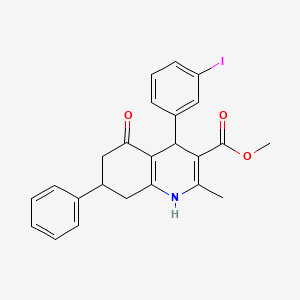
4-(4-chlorophenoxy)butyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)butyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPBT and is a thiocyanate derivative of 4-chlorophenoxybutanol. CPBT has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CPBT is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and signaling pathways, which can ultimately affect various physiological functions.
Biochemical and Physiological Effects:
CPBT has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to have antimicrobial properties, and it has also been studied for its potential use in the treatment of cancer and other diseases. CPBT has been shown to affect cellular processes and signaling pathways, leading to changes in various physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CPBT in lab experiments has several advantages, including its ability to inhibit specific enzymes and proteins, which can lead to changes in cellular processes and signaling pathways. However, there are also limitations to its use, including the need for specific conditions of temperature and pressure for its synthesis, as well as its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of CPBT. One potential future direction is the development of new drugs and therapies based on its mechanism of action. CPBT could also be studied further for its potential use in the treatment of cancer and other diseases. Additionally, the synthesis of CPBT could be optimized to improve its yield and reduce its toxicity and side effects.
In conclusion, 4-(4-chlorophenoxy)butyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPBT and its applications in various fields.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenoxy)butyl thiocyanate involves the reaction between 4-chlorophenoxybutanol and thiocyanic acid in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
CPBT has been used in scientific research to study its potential applications in various fields. It has been studied for its antimicrobial properties, as well as its potential use in the treatment of cancer and other diseases. CPBT has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-5-11(6-4-10)14-7-1-2-8-15-9-13/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMJBTSTBYGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCSC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5362810 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4986956.png)
![2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide](/img/structure/B4986962.png)
![6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4986963.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(2-fluorophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4986969.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4986975.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)